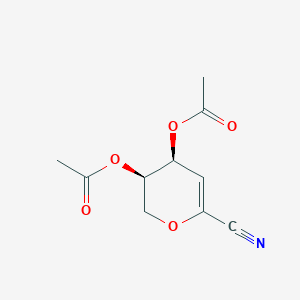

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile involves multiple steps. One common method includes the acetylation of specific carbohydrate derivatives. For instance, the epoxidation of methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside can yield various adducts depending on the reaction conditions

Analyse Des Réactions Chimiques

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to yield various products.

Reduction: Reduction reactions can modify the nitrile group, potentially forming amines or other derivatives.

Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.

Common reagents used in these reactions include neutral permanganate for hydroxylation and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthetic Intermediate

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Glycosides

Research has demonstrated that this compound can be utilized to synthesize glycosides, which are important for developing new drugs with enhanced bioactivity. The acetyl groups facilitate selective reactions that can yield diverse glycosidic linkages.

Drug Development

The compound's unique chemical attributes make it a candidate for drug development, particularly in the creation of novel therapeutic agents. Its ability to mimic natural substrates allows researchers to explore its potential as an inhibitor or modulator of biological pathways.

Case Study: Antiviral Agents

Studies have indicated that derivatives of this compound exhibit antiviral properties. These findings suggest that further exploration could lead to effective treatments for viral infections.

Biochemical Research

In biochemical contexts, this compound can serve as a tool for studying enzyme mechanisms and interactions. Its structural features enable it to act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.

Case Study: Enzyme Inhibition

Investigations into the inhibition of specific glycosyltransferases have highlighted the role of this compound in understanding enzyme specificity and catalytic mechanisms.

Mécanisme D'action

The mechanism of action of 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile involves its interaction with specific molecular targets. The compound can interact with certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparaison Avec Des Composés Similaires

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile can be compared with similar compounds such as:

Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside: Similar in structure but differs in the position and type of functional groups.

Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative with different reactivity and applications.

3,4-Di-O-acetyl-1,5-anhydro-2,6-dideoxy-L-arabino-hex-1-enitol: Similar in acetylation but differs in the sugar backbone and functional groups.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.

Activité Biologique

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile (CAS No. 120085-65-6) is a carbohydrate derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C10H11NO5

- Molecular Weight : 225.20 g/mol

- InChI Key : KMXDTKJIUISDND-VHSXEESVSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can modulate inflammatory responses, potentially making it a candidate for treating inflammatory diseases.

- Cytotoxic Activity : There is evidence that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes or cell signaling pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various carbohydrate derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 30 |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in modulating immune responses.

Cytotoxicity Against Cancer Cells

A recent study tested the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

Propriétés

IUPAC Name |

[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDTKJIUISDND-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(=CC1OC(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.